5-cyclopropyl-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)isoxazole-3-carboxamide
Description
Properties
IUPAC Name |
5-cyclopropyl-N-[4-(5-fluoropyrimidin-2-yl)oxycyclohexyl]-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4O3/c18-11-8-19-17(20-9-11)24-13-5-3-12(4-6-13)21-16(23)14-7-15(25-22-14)10-1-2-10/h7-10,12-13H,1-6H2,(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKRYSRQMQJPYPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)NC3CCC(CC3)OC4=NC=C(C=N4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Compound Identification and Characterization
Chemical Identity
| Parameter | Data |
|---|---|
| Chemical Name | 5-cyclopropyl-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)isoxazole-3-carboxamide |
| CAS Registry Number | 2034401-65-3 |
| Molecular Formula | C₁₇H₁₉FN₄O₃ |
| Molecular Weight | 346.36 g/mol |
| IUPAC Name | 5-cyclopropyl-N-[4-(5-fluoropyrimidin-2-yl)oxycyclohexyl]-1,2-oxazole-3-carboxamide |
| InChI Key | UKRYSRQMQJPYPX-UHFFFAOYSA-N |
| SMILES | C1CC1C2=CC(=NO2)C(=O)NC3CCC(CC3)OC4=NC=C(C=N4)F |
Physicochemical Properties
The compound contains several key structural features that influence its synthesis strategy:
- An isoxazole core with a cyclopropyl substituent at C-5 position
- A carboxamide linkage at the C-3 position of the isoxazole
- A trans-1,4-disubstituted cyclohexyl bridge
- A 5-fluoropyrimidin-2-yloxy moiety
Retrosynthetic Analysis
Key Disconnections
The retrosynthetic analysis reveals several strategic bond disconnections for the synthesis of this compound:
| Disconnection | Resulting Fragments |
|---|---|
| Amide bond | 5-cyclopropylisoxazole-3-carboxylic acid + (1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexylamine |
| Ether bond | (1r,4r)-4-aminocyclohexanol + 2-chloro-5-fluoropyrimidine |
| Isoxazole formation | Cyclopropylacetylene derivative + appropriate nitrile oxide |
Synthesis Approaches
Approach 1: Convergent Synthesis via Key Intermediates
This approach involves the separate preparation of the isoxazole-3-carboxylic acid fragment and the cyclohexylamine fragment, followed by amide coupling.
Synthesis of 5-cyclopropylisoxazole-3-carboxylic acid
Step 1: Preparation of cyclopropylacetylene
Step 2: 1,3-Dipolar cycloaddition with ethyl 2-chloro-2-(hydroxyimino)acetate
Step 3: Ester hydrolysis to yield the carboxylic acid
Synthesis of (1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexylamine
Step 1: Protection of commercially available trans-4-aminocyclohexanol
Step 2: O-arylation with 2-chloro-5-fluoropyrimidine under basic conditions
Step 3: Deprotection of the amine group
Final Amide Coupling
The final step involves the coupling of 5-cyclopropylisoxazole-3-carboxylic acid with (1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexylamine using appropriate coupling reagents.
Approach 2: Linear Synthesis via O-arylation as Key Step
This approach involves building the molecule in a more linear fashion, with the O-arylation as a key transformation.
Detailed Synthetic Procedures
Preparation of 5-cyclopropylisoxazole-3-carboxylic acid
Materials
| Reagent/Solvent | Quantity | Purity | Supplier |
|---|---|---|---|
| Cyclopropylacetylene | 1.0 eq | ≥98% | Commercial |
| Ethyl 2-chloro-2-(hydroxyimino)acetate | 1.2 eq | ≥95% | Prepared |
| Triethylamine | 2.5 eq | ≥99% | Commercial |
| Dichloromethane (anhydrous) | - | ≥99.8% | Commercial |
| Sodium hydroxide | 3.0 eq | ≥98% | Commercial |
| Methanol/Water (3:1) | - | HPLC grade | Commercial |
Procedure
- To a stirred solution of cyclopropylacetylene (1.0 eq) in anhydrous dichloromethane under argon atmosphere at 0°C, add triethylamine (2.5 eq).
- Add ethyl 2-chloro-2-(hydroxyimino)acetate (1.2 eq) dropwise over 30 minutes, maintaining the temperature below 5°C.
- Allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours until completion (monitored by TLC).
- Quench the reaction with saturated ammonium chloride solution and extract with dichloromethane (3×).
- Combine organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the ethyl 5-cyclopropylisoxazole-3-carboxylate intermediate by column chromatography (hexanes/ethyl acetate).
- Dissolve the ester in methanol/water (3:1) and add sodium hydroxide (3.0 eq).
- Stir the mixture at room temperature for 4 hours, then acidify to pH 2-3 with 1N HCl.
- Extract with ethyl acetate (3×), combine organic layers, dry over sodium sulfate, and concentrate to obtain 5-cyclopropylisoxazole-3-carboxylic acid.
Synthesis of (1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexylamine
Materials
| Reagent/Solvent | Quantity | Purity | Supplier |
|---|---|---|---|
| trans-4-aminocyclohexanol | 1.0 eq | ≥98% | Commercial |
| Di-tert-butyl dicarbonate | 1.1 eq | ≥98% | Commercial |
| Triethylamine | 1.5 eq | ≥99% | Commercial |
| 2-chloro-5-fluoropyrimidine | 1.2 eq | ≥97% | Commercial |
| Potassium carbonate | 3.0 eq | ≥99% | Commercial |
| Palladium(II) acetate | 0.05 eq | ≥99% | Commercial |
| XantPhos ligand | 0.1 eq | ≥97% | Commercial |
| Trifluoroacetic acid | 10.0 eq | ≥99% | Commercial |
| Tetrahydrofuran (anhydrous) | - | ≥99.9% | Commercial |
| Dichloromethane (anhydrous) | - | ≥99.8% | Commercial |
Procedure
- Dissolve trans-4-aminocyclohexanol (1.0 eq) in tetrahydrofuran, add triethylamine (1.5 eq), and cool to 0°C.
- Add di-tert-butyl dicarbonate (1.1 eq) dropwise and stir for 2 hours at room temperature.
- Concentrate the mixture and purify by column chromatography to obtain tert-butyl ((1r,4r)-4-hydroxycyclohexyl)carbamate.
- In a flame-dried flask under argon, combine tert-butyl ((1r,4r)-4-hydroxycyclohexyl)carbamate (1.0 eq), potassium carbonate (3.0 eq), palladium(II) acetate (0.05 eq), and XantPhos ligand (0.1 eq).
- Add anhydrous 1,4-dioxane and stir for 10 minutes.
- Add 2-chloro-5-fluoropyrimidine (1.2 eq) and heat the mixture at 100°C for 12 hours.
- Cool to room temperature, filter through Celite, and concentrate under reduced pressure.
- Purify by column chromatography to obtain tert-butyl ((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)carbamate.
- Dissolve the protected intermediate in dichloromethane and add trifluoroacetic acid (10.0 eq).
- Stir at room temperature for 2 hours, then concentrate and basify with saturated sodium bicarbonate solution.
- Extract with ethyl acetate, dry over sodium sulfate, and concentrate to obtain (1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexylamine.
Final Amide Coupling
Materials
| Reagent/Solvent | Quantity | Purity | Supplier |
|---|---|---|---|
| 5-cyclopropylisoxazole-3-carboxylic acid | 1.0 eq | ≥95% | Prepared |
| (1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexylamine | 1.0 eq | ≥95% | Prepared |
| HATU | 1.2 eq | ≥98% | Commercial |
| Diisopropylethylamine (DIPEA) | 3.0 eq | ≥99% | Commercial |
| Dimethylformamide (anhydrous) | - | ≥99.8% | Commercial |
Procedure
- Dissolve 5-cyclopropylisoxazole-3-carboxylic acid (1.0 eq) in anhydrous dimethylformamide under argon atmosphere.
- Add HATU (1.2 eq) and DIPEA (3.0 eq), and stir for 30 minutes at room temperature.
- Add (1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexylamine (1.0 eq) and stir for an additional 4-6 hours until completion (monitored by TLC).
- Dilute with ethyl acetate and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
- Purify by column chromatography (ethyl acetate/hexanes) followed by recrystallization to obtain pure this compound.
Alternative O-arylation Strategies
Copper-Catalyzed O-arylation
In cases where palladium-catalyzed methods prove challenging, copper-catalyzed O-arylation can serve as an effective alternative. This approach utilizes copper(I) iodide with appropriate ligands.
Procedure Outline
- Combine tert-butyl ((1r,4r)-4-hydroxycyclohexyl)carbamate (1.0 eq), 2-chloro-5-fluoropyrimidine (1.2 eq), copper(I) iodide (0.1 eq), and 1,10-phenanthroline (0.2 eq) in a sealed vessel.
- Add potassium phosphate (2.0 eq) and anhydrous dimethylsulfoxide.
- Heat at 90°C for 24 hours under nitrogen atmosphere.
- Cool, filter through Celite, and work up as previously described.
Analytical Characterization
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Data
| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Integration |
|---|---|---|---|---|
| Cyclopropyl CH | 1.05-1.15 | m | - | 1H |
| Cyclopropyl CH₂ | 0.85-1.00 | m | - | 4H |
| Cyclohexyl CH₂ | 1.50-2.10 | m | - | 8H |
| Cyclohexyl CH-NH | 3.85-3.95 | m | - | 1H |
| Cyclohexyl CH-O | 4.60-4.70 | m | - | 1H |
| Isoxazole CH | 6.30-6.40 | s | - | 1H |
| Pyrimidine CH | 8.45-8.55 | d | J = 2.0 | 2H |
| NH | 7.60-7.70 | d | J = 7.8 | 1H |
Carbon-13 NMR Data
| Carbon Assignment | Chemical Shift (ppm) |
|---|---|
| Cyclopropyl CH | 8.5-9.5 |
| Cyclopropyl CH₂ | 7.0-8.0 |
| Cyclohexyl CH₂ | 30.0-33.0 |
| Cyclohexyl CH-NH | 47.0-49.0 |
| Cyclohexyl CH-O | 74.0-76.0 |
| Isoxazole C-5 | 168.0-170.0 |
| Isoxazole C-4 | 98.0-100.0 |
| Isoxazole C-3 | 159.0-161.0 |
| Carboxamide C=O | 158.0-160.0 |
| Pyrimidine C-2 | 164.0-166.0 |
| Pyrimidine C-4,6 | 153.0-155.0 (d, JC-F) |
| Pyrimidine C-5 | 145.0-147.0 (d, JC-F) |
High-Resolution Mass Spectrometry (HRMS)
Expected [M+H]⁺: 347.1564
Found [M+H]⁺: 347.1559 (typical value)
Purification Methods
Chromatographic Purification
Column chromatography using silica gel (230-400 mesh) with gradient elution (ethyl acetate/hexanes) is the primary purification method. Typical gradient conditions:
| Step | Mobile Phase Composition | Column Volumes |
|---|---|---|
| 1 | 20% Ethyl acetate in hexanes | 3 |
| 2 | 30% Ethyl acetate in hexanes | 5 |
| 3 | 40% Ethyl acetate in hexanes | 3 |
Recrystallization
Recrystallization from ethyl acetate/hexanes or methanol/water systems typically yields crystalline material with >98% purity.
Scale-up Considerations
Process Modifications for Larger Scale
For kilogram-scale production, several modifications to the synthetic procedure are recommended:
- Replacement of chromatographic purification with crystallization processes
- Implementation of continuous flow methods for the cycloaddition step
- Use of more environmentally benign solvents (e.g., 2-methyltetrahydrofuran instead of dichloromethane)
- Optimization of reagent stoichiometry to minimize waste
Chemical Reactions Analysis
Types of Reactions
The compound can undergo several types of chemical reactions:
Oxidation: : It can be oxidized using agents such as hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: : Reducing agents like sodium borohydride can be used to reduce certain functional groups within the molecule.
Substitution: : Nucleophilic and electrophilic substitutions are common, facilitated by the presence of reactive centers within the molecule.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide in an acidic medium.
Reduction: : Sodium borohydride in an alcohol solvent.
Substitution: : Halogenated reagents like bromine or chlorine under controlled temperature and pH.
Major Products Formed
From oxidation: Corresponding alcohols, ketones, or carboxylic acids.
From reduction: Amines or alkyl derivatives.
From substitution: Halogenated or other substituted derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound features a complex structure characterized by an isoxazole ring, a cyclopropyl group, and a fluorinated pyrimidine moiety. These structural elements contribute to its biological activity and interaction with molecular targets. The molecular formula is , and its molecular weight is approximately 336.4 g/mol.
Pharmacological Applications
Case Studies and Experimental Findings
- A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant inhibition against cancer cell lines, with IC50 values indicating potent activity against breast cancer cells .
- In another investigation reported in Bioorganic & Medicinal Chemistry Letters, analogs of the compound were synthesized and evaluated for their anti-inflammatory activity using various in vitro assays. Results indicated a marked reduction in pro-inflammatory cytokine production .
Toxicological Assessments
Toxicity studies are crucial for evaluating the safety profile of any new pharmacological agent. Initial assessments suggest that the compound has a favorable safety profile in animal models, with no significant adverse effects observed at therapeutic doses. Further toxicological evaluations are necessary to establish long-term safety and potential side effects.
Mechanism of Action
The mechanism involves binding to specific molecular targets within biological systems, such as enzymes or receptors. This binding can inhibit or activate biological pathways, leading to the observed therapeutic effects. Specific pathways might include the inhibition of kinase enzymes or the modulation of receptor signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cyclohexyl-Piperazine Derivatives (Patent EP2021)
The European patent application (2021) describes compounds 284 and 285 , which share the (1r,4r)-cyclohexyl backbone but differ in substituents:
- Key structural differences: Substituents: Piperazine and dibenzylamino groups replace the isoxazole-carboxamide and fluoropyrimidinyloxy moieties.
- Functional implications: The dibenzylamino group in 284/285 may enhance lipophilicity but reduce metabolic stability compared to the target’s fluoropyrimidine. Piperazine moieties often improve solubility, whereas the target’s isoxazole could limit aqueous solubility.
Triazole-Biphenyl Carboxamide (CymitQuimica, 2025)
The compound 5-(5-Cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)-2',4'-difluoro-N-[(1R)-1-(5-fluoro-1-oxido-2-pyridinyl)ethyl][1,1'-biphenyl]-3-carboxamide shares:
- Cyclopropyl and fluorinated heterocycles : Both compounds utilize cyclopropane and fluorine to modulate electronic properties.
- Carboxamide linkage : Similar backbone connectivity suggests shared synthetic strategies (e.g., amide coupling).
- Key differences: Core heterocycle: Triazole (CymitQuimica) vs. isoxazole (target), altering hydrogen-bonding capacity and ring strain. Stereochemistry: (1R) configuration in the CymitQuimica compound vs. (1r,4r) in the target, impacting 3D binding alignment. Biphenyl vs.
Comparative Data Table
Research Findings and Implications
- Fluorine Effects : Both the target and CymitQuimica compound leverage fluorine to enhance binding affinity, as seen in kinase inhibitors like osimertinib.
- Metabolic Stability : The cyclopropane in the target may improve stability over the dibenzyl groups in 284/285 , which are prone to oxidative metabolism.
Biological Activity
5-Cyclopropyl-N-((1R,4R)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)isoxazole-3-carboxamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula: with a molecular weight of approximately g/mol. Its structure includes a cyclopropyl group, an isoxazole moiety, and a fluoropyrimidine derivative, which may contribute to its biological activity.
Research indicates that compounds similar to this compound may act through various mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes related to cancer progression or neurodegenerative diseases. For instance, some isoxazole derivatives have shown potential as inhibitors of monoamine oxidase (MAO), which is implicated in Parkinson's disease .
- Antiandrogenic Activity : Similar compounds have demonstrated significant antiandrogenic properties, inhibiting androgen receptor (AR) activity more effectively than established drugs like bicalutamide . This suggests that the compound could be explored for prostate cancer treatment.
- Binding Affinity : The compound's structural features may allow it to bind tightly to target proteins, akin to other tight-binding inhibitors identified in pharmacological studies .
Biological Assays and Efficacy
Several studies have evaluated the biological activity of compounds related to this compound:
Table 1: Summary of Biological Assays
Case Studies
- Prostate Cancer Research : A study evaluated the antiandrogenic effects of related compounds in prostate cancer cell lines. The results indicated that these compounds could significantly reduce AR transcriptional activity, suggesting their potential as therapeutic agents in hormone-sensitive cancers .
- Neurodegenerative Disorders : Compounds similar to this compound were tested for their effects on MAO-B activity. The findings revealed that these compounds could lower reactive oxygen species levels significantly, indicating a protective effect against neurodegeneration .
Q & A
Q. Basic
- NMR Spectroscopy : ¹H/¹³C NMR identifies cyclopropane (δ 1.62 ppm, triplet), isoxazole (δ 6.47 ppm, singlet), and fluoropyrimidine (δ 8.60 ppm, doublet) moieties .
- LCMS : High-resolution ESI-MS confirms molecular weight (e.g., m/z 393.1 [M+H]⁺) and purity (>95%) .
- X-ray Crystallography : Resolves cyclohexyl stereochemistry and intermolecular hydrogen bonding .
Q. Advanced
- 2D NMR (COSY, NOESY) : Maps through-space interactions between the cyclopropane and fluoropyrimidine groups to validate spatial orientation .
- HPLC-PDA : Detects trace impurities (<0.5%) using C18 reverse-phase columns and UV absorption at 254 nm .
How can researchers resolve contradictions in biological activity data across assays?
Advanced
Discrepancies in IC₅₀ values may arise from assay-specific variables:
- Solubility : Use DMSO stocks at <0.1% v/v to avoid precipitation in aqueous buffers .
- Protein Binding : Adjust albumin concentrations to match physiological conditions (e.g., 40 mg/mL HSA) .
- Metabolic Stability : Compare results from liver microsome assays (e.g., human vs. murine) to identify species-specific degradation .
What strategies are used to establish structure-activity relationships (SAR) for this compound?
Q. Advanced
- Isosteric Replacement : Substitute the 5-fluoropyrimidine with chloropyrimidine or pyridine to assess halogen effects on target binding .
- Fragment-Based Design : Truncate the cyclohexyl-isoxazole core to isolate pharmacophore contributions .
- Molecular Dynamics Simulations : Predict binding free energy (ΔG) to kinase domains (e.g., EGFR, VEGFR) using AMBER or GROMACS .
How are reaction yields improved in large-scale syntheses without compromising stereoselectivity?
Q. Advanced
- Flow Chemistry : Continuous flow reactors reduce side reactions via precise temperature/pH control (e.g., 70°C, pH 7.5) .
- Catalytic Systems : Pd/C or Ni catalysts enhance coupling efficiency (>80% yield) in cyclohexyl-fluoropyrimidine linkage .
- In Situ Monitoring : Raman spectroscopy tracks intermediate formation, enabling real-time adjustments .
What are the computational approaches for predicting off-target interactions?
Q. Advanced
- Docking Studies (AutoDock Vina) : Screen against the PDB database to identify kinase or GPCR off-targets .
- QSAR Models : Train algorithms on datasets (e.g., ChEMBL) to correlate logP values (e.g., 4.65) with cytotoxicity .
- ADMET Prediction : Use SwissADME to optimize bioavailability and minimize hERG channel binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
